molecular formula C10H16N2OS B1230011 4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 851814-15-8

4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No. B1230011
M. Wt: 212.31 g/mol
InChI Key: FZABHEWHHBCRSU-UHFFFAOYSA-N
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Description

"4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol" is part of the imidazole and thiol compound families. Imidazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Thiols, on the other hand, are compounds that contain a sulfur-hydrogen (−SH) group, known for their ability to bind to metals and other applications in chemical synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves cyclization reactions. One common method is the reaction of α-amino esters with sulfamoyl chloride to form heterocyclic ring systems, as described by Edenhofer and Meister (1977) in their synthesis of related compounds (Edenhofer & Meister, 1977).

Scientific Research Applications

Thermodynamic and Electrochemical Properties

The oxidation and reduction potentials of imidazole-2-thiols, including 4,5-dimethylimidazole-2-thiol, have been explored. These compounds demonstrate varying electrochemical properties based on their substituents, affecting their potential applications in various chemical and industrial processes (Po et al., 1991).

Alkylation and Organosilicon Applications

Alkylation studies of 4,5-dihydro-1H-imidazole-2-thiol have shown its potential in creating organosilicon ionic liquids with charged fragments. These ionic liquids have applications in industrial chemistry, particularly in creating novel materials and chemical intermediates (Yarosh et al., 2017).

Corrosion Inhibition Properties

Research has demonstrated the effectiveness of imidazole derivatives, including those related to 4,5-dimethylimidazole-2-thiol, as corrosion inhibitors. These compounds can form protective layers on metal surfaces, useful in industrial and engineering contexts to prevent material degradation (Ammal et al., 2018).

Spectroscopic Characterization and Computational Study

Studies involving derivatives of 4,5-dimethylimidazole-2-thiol have focused on their spectroscopic properties and reactivity using both experimental and computational methods. This research is vital in understanding the material's properties for potential applications in chemistry and materials science (Hossain et al., 2018).

Anticancer Activities

Some derivatives of 4,5-dimethylimidazole-2-thiol have been synthesized and tested for anticancer activities. These compounds have shown promising results against various human tumor cell lines, indicating potential therapeutic applications in oncology (Duran & Demirayak, 2012).

Photochromic and Magnetic Properties

Research into derivatives of 4,5-dimethylimidazole-2-thiol has also delved into their photochromic behavior and magnetic properties. These properties are significant for developing new materials with potential applications in data storage, sensors, and other technology sectors (Cao et al., 2015).

Safety And Hazards

The safety and hazards associated with 4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol are not specified in the available resources .

properties

IUPAC Name

4,5-dimethyl-3-(oxolan-2-ylmethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7-8(2)12(10(14)11-7)6-9-4-3-5-13-9/h9H,3-6H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZABHEWHHBCRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=S)N1)CC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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